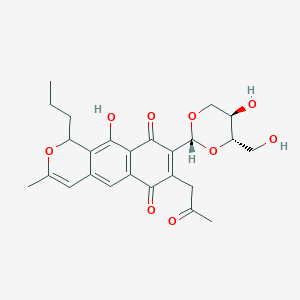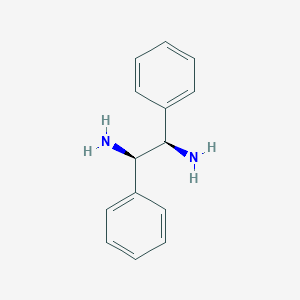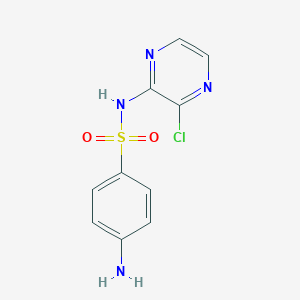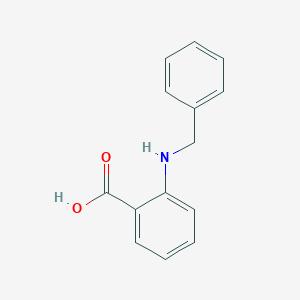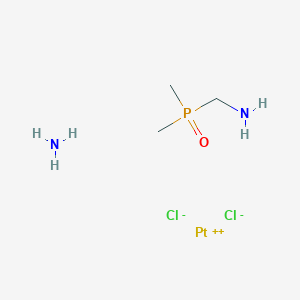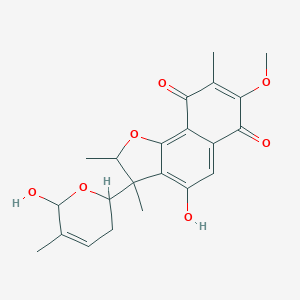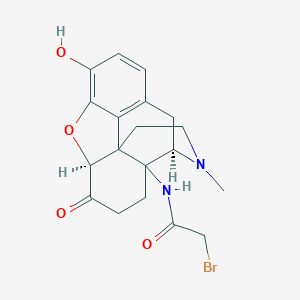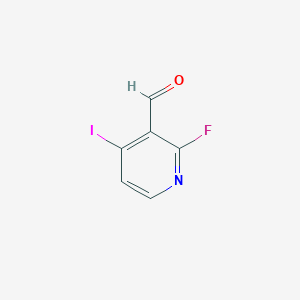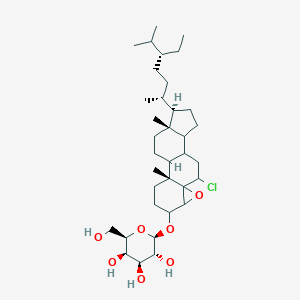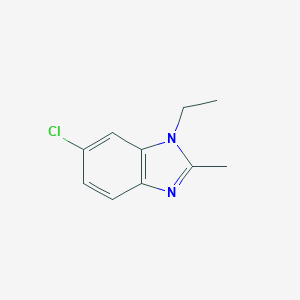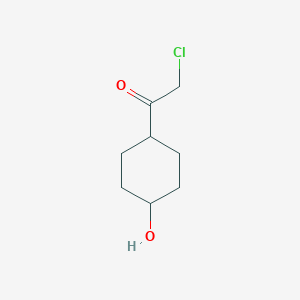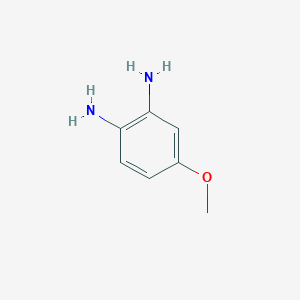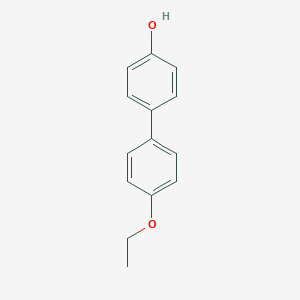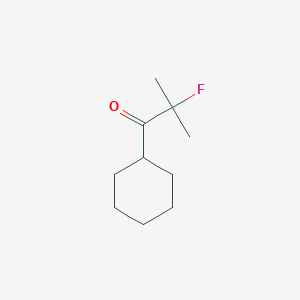
Cyclohexyl(1-fluoro-1-methylethyl) ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1-fluoro-1-methylethyl) ketone is a chemical compound that is widely used in scientific research. It is a ketone that contains a cyclohexyl group and a fluoromethyl group, making it a versatile compound that has a wide range of applications.
Mechanism Of Action
The mechanism of action of Cyclohexyl(1-fluoro-1-methylethyl) ketone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of a variety of products.
Biochemical And Physiological Effects
The biochemical and physiological effects of Cyclohexyl(1-fluoro-1-methylethyl) ketone are not well studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not known to have any significant effects on the central nervous system.
Advantages And Limitations For Lab Experiments
One advantage of Cyclohexyl(1-fluoro-1-methylethyl) ketone is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it is not well studied and its mechanism of action is not well understood.
Future Directions
There are many future directions for research on Cyclohexyl(1-fluoro-1-methylethyl) ketone. One direction is to study its mechanism of action in more detail, particularly its interactions with nucleophiles. Another direction is to explore its potential as a starting material for the synthesis of other compounds with pharmaceutical or agrochemical applications. Finally, it would be interesting to study its potential as a reagent in catalytic reactions, particularly in the field of asymmetric catalysis.
Synthesis Methods
Cyclohexyl(1-fluoro-1-methylethyl) ketone can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl magnesium bromide in the presence of a copper catalyst.
Scientific Research Applications
Cyclohexyl(1-fluoro-1-methylethyl) ketone is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as cyclohexyl(1-fluoro-1-methylethyl)carbamate, which has been shown to have antifungal activity.
properties
CAS RN |
130485-81-3 |
|---|---|
Product Name |
Cyclohexyl(1-fluoro-1-methylethyl) ketone |
Molecular Formula |
C10H17FO |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
Canonical SMILES |
CC(C)(C(=O)C1CCCCC1)F |
synonyms |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



